molecular formula C34H45Cl2N7O3 B13857040 1-Methyl-4-propylpiperazine Bosutinib

1-Methyl-4-propylpiperazine Bosutinib

Cat. No.: B13857040
M. Wt: 670.7 g/mol
InChI Key: KREAHQAQNLTGOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves several steps. One common method includes the reaction of 4-methylpiperazine with propyl bromide to form 1-methyl-4-propylpiperazine. This intermediate is then reacted with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile to form the final product . Industrial production methods often involve crystallization from various solvents to achieve high purity and stability .

Chemical Reactions Analysis

1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-Methyl-4-propylpiperazine Bosutinib is often compared with other tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib. Unlike these compounds, Bosutinib has a unique side effect profile with fewer cardiovascular and thromboembolic events . Similar compounds include:

Properties

Molecular Formula

C34H45Cl2N7O3

Molecular Weight

670.7 g/mol

IUPAC Name

4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3

InChI Key

KREAHQAQNLTGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N

Origin of Product

United States

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